REACTION_CXSMILES
|
[N+:1]([C:4]1[CH:9]=[CH:8][C:7]([C:10]2[O:11][C:12]3[CH:17]=[CH:16][N:15]=[CH:14][C:13]=3[N:18]=2)=[CH:6][CH:5]=1)([O-])=O.[NH4+].[Cl-].C(OCC)(=O)C.CCN(CC)CC>CO.O.[Fe]>[O:11]1[C:12]2[CH:17]=[CH:16][N:15]=[CH:14][C:13]=2[N:18]=[C:10]1[C:7]1[CH:6]=[CH:5][C:4]([NH2:1])=[CH:9][CH:8]=1 |f:1.2,5.6|
|
Name
|
2-(4-Nitrophenyl)oxazolo[4,5-c]pyridine
|
Quantity
|
2.261 g
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C1=CC=C(C=C1)C=1OC2=C(C=NC=C2)N1
|
Name
|
|
Quantity
|
4.314 g
|
Type
|
reactant
|
Smiles
|
[NH4+].[Cl-]
|
Name
|
|
Quantity
|
469 mL
|
Type
|
solvent
|
Smiles
|
CO.O
|
Name
|
|
Quantity
|
2.814 g
|
Type
|
catalyst
|
Smiles
|
[Fe]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CCN(CC)CC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The mixture was filtered
|
Type
|
CUSTOM
|
Details
|
the filtrate was evaporated in vacuo
|
Type
|
CUSTOM
|
Details
|
The residue was purified by chromatography on silica gel
|
Type
|
WASH
|
Details
|
eluted with petroleum ether
|
Name
|
|
Type
|
product
|
Smiles
|
O1C(=NC=2C=NC=CC21)C2=CC=C(C=C2)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.215 g | |
YIELD: PERCENTYIELD | 62% | |
YIELD: CALCULATEDPERCENTYIELD | 61.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |